molecular formula C9H11BClNO4 B8209075 4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid

4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid

Cat. No.: B8209075
M. Wt: 243.45 g/mol
InChI Key: ZDIHKOZLZOEISH-UHFFFAOYSA-N
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Description

4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-chloro and a 4-(N,O-dimethylhydroxylaminocarbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,O-dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid typically involves the following steps:

    Formation of the N,O-dimethylhydroxylaminocarbonyl group: This can be achieved by reacting dimethylamine with hydroxylamine under controlled conditions to form N,O-dimethylhydroxylamine. This intermediate is then reacted with a suitable carbonyl compound to form the N,O-dimethylhydroxylaminocarbonyl group.

    Introduction of the boronic acid group: The phenyl ring is functionalized with a boronic acid group through a palladium-catalyzed borylation reaction. This involves the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Chlorination: The final step involves the selective chlorination of the phenyl ring at the 3-position using a chlorinating agent such as thionyl chloride or N-chlorosuccinimide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the N,O-dimethylhydroxylaminocarbonyl moiety can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as triethylamine or potassium carbonate.

Major Products Formed

    Oxidation: Formation of boronic esters or borates.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylboronic acids with various functional groups.

Scientific Research Applications

4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(N,O-dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its versatility in different chemical contexts.

Comparison with Similar Compounds

Similar Compounds

    4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid: Lacks the chlorine substitution at the 3-position.

    3-Chlorophenylboronic acid: Lacks the N,O-dimethylhydroxylaminocarbonyl group.

    4-(N,O-Dimethylhydroxylaminocarbonyl)-2-chlorophenylboronic acid: Similar structure but with the chlorine atom at the 2-position instead of the 3-position.

Uniqueness

4-(N,O-Dimethylhydroxylaminocarbonyl)-3-chlorophenylboronic acid is unique due to the combination of its functional groups, which imparts distinct reactivity and potential applications. The presence of both the N,O-dimethylhydroxylaminocarbonyl group and the chlorine atom at the 3-position enhances its versatility in chemical synthesis and its potential as a biochemical probe.

Properties

IUPAC Name

[3-chloro-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClNO4/c1-12(16-2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIHKOZLZOEISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N(C)OC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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